SMTIN-P01
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Overview
Description
SMTIN-P01 is a mitochondria-targeted Hsp90 inhibitor. It is made from the isopropyl amine of the Hsp90 inhibitor PU-H71 being replaced with the mitochondria-targeting moiety triphenylphosphonium.
Scientific Research Applications
Mitochondrial Targeting in Cancer Cells
SMTIN-P01, developed as a mitochondria-targeted Hsp90 inhibitor, is significant in cancer research for its role in suppressing cell death and reprogramming energy metabolism in cancer cells. Its design leverages the mitochondrial targeting moiety triphenylphosphonium, distinguishing it from non-targeted Hsp90 inhibitors and enhancing its cytotoxicity against cancer cells (Lee et al., 2015). This approach is rooted in the understanding that TRAP1, not Hsp90, is the actual target in cancer cell mitochondria, leading to the development of specific inhibitors like this compound for improved efficacy in anti-cancer therapeutics (Kang, 2015).
Advancements in Molecular Mechanism Understanding
The structural analysis of TRAP1, a mitochondrial paralogue of Hsp90, complexed with Hsp90 inhibitors has been crucial in understanding ATP hydrolysis, which is vital for chaperone function. This compound plays a role here by offering a comparison point for understanding the molecular mechanisms at play in these processes (Lee et al., 2015). Additionally, the development of this compound aids in exploring the structure-function relationship of TRAP1 and its significance in cancer cell survival and metabolism (Hu et al., 2017).
Dual Binding Approach in Drug Development
This compound demonstrates a novel approach in drug development by enabling dual binding to both orthosteric and allosteric sites of TRAP1. This dual interaction induces a structural transition in TRAP1 to a closed form, which is a significant advancement in developing potent TRAP1 modulators with enhanced anti-cancer properties (Hu et al., 2020).
Properties
CAS No. |
1695550-43-6 |
---|---|
Molecular Formula |
C36H34BrIN5O2PS |
Molecular Weight |
838.5432 |
IUPAC Name |
(6-(6-amino-8-((6-iodobenzo[d][1,3]dioxol-5-yl)thio)-9H-purin-9-yl)hexyl)triphenylphosphonium bromide |
InChI |
InChI=1S/C36H34IN5O2PS.BrH/c37-29-22-30-31(44-25-43-30)23-32(29)46-36-41-33-34(38)39-24-40-35(33)42(36)20-12-1-2-13-21-45(26-14-6-3-7-15-26,27-16-8-4-9-17-27)28-18-10-5-11-19-28;/h3-11,14-19,22-24H,1-2,12-13,20-21,25H2,(H2,38,39,40);1H/q+1;/p-1 |
InChI Key |
IGLVCZKBEMGZFY-UHFFFAOYSA-M |
SMILES |
NC1=C2C(N(CCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(SC6=CC(OCO7)=C7C=C6I)=N2)=NC=N1.[Br-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SMTINP01; SMTINP01; SMTIN-P01 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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